Gap 27 as a Connexin 43 Inhibitor: A Technical Guide
Gap 27 as a Connexin 43 Inhibitor: A Technical Guide
Abstract: This document provides a comprehensive technical overview of Gap 27, a mimetic peptide widely used as a selective and reversible inhibitor of Connexin 43 (Cx43). Gap 27, with the sequence SRPTEKTIFII, corresponds to a segment on the second extracellular loop of Cx43.[1][2][3] It serves as an invaluable tool for investigating the multifaceted roles of Cx43 in cellular physiology and pathology. This guide details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes its effects on cellular signaling pathways.
Introduction to Gap 27
Gap 27 is a synthetic, eleven-amino-acid peptide (SRPTEKTIFII) that mimics a specific sequence (amino acids 204–214) on the second extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed gap junction protein in the human body.[2][3][4] This structural homology allows Gap 27 to act as a specific and reversible inhibitor of Cx43-mediated intercellular communication.[2][5] It is a crucial tool for dissecting the functions of Cx43 in both its hemichannel and gap junction channel configurations. Unlike genetic knockdown or knockout approaches, Gap 27 allows for acute, transient blockade of Cx43 function without altering the protein's expression levels, making it ideal for studying dynamic cellular processes.[1][2][6]
Mechanism of Action
Gap 27 exerts a dual inhibitory effect on Cx43 by targeting both unapposed hemichannels and fully formed gap junction channels. The mechanism involves the peptide binding to the extracellular loops of Cx43, which are accessible in both configurations.[7][8]
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Hemichannel Inhibition: Gap 27 rapidly blocks the function of Cx43 hemichannels (unapposed connexons on the cell surface). This inhibition occurs within minutes of application and prevents the release of signaling molecules like ATP and the uptake of extracellular substances.[7][8][9]
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Gap Junction Inhibition: The blockade of gap junctional intercellular communication (GJIC) is a slower process, typically occurring after 30 minutes or more of exposure.[7][8] It is hypothesized that the peptide must first permeate the intercellular space to access the binding sites within the gap junction plaque, leading to the uncoupling of adjacent cells.[7]
Furthermore, Gap 27's mechanism may involve post-translational modifications. Studies have shown that Gap 27 can induce the phosphorylation of Cx43 at serine 368 (Ser368), a modification associated with reduced gap junction communication.[6]
Quantitative Data on Gap 27 Efficacy
The inhibitory effects of Gap 27 have been quantified across various experimental models. The following tables summarize key findings.
Table 1: Inhibition of Cx43 Hemichannel Electrophysiological Activity
| Cell Type | Gap 27 Concentration | Incubation Time | Key Finding | Control | Reference |
| HeLa cells expressing Cx43 | 200 µM | 30 min | Reduced unitary current events at +70 mV. | Scrambled Gap 27 (SGap27) had no effect. | [10] |
| HeLa cells expressing Cx43 | Not specified | Several minutes | Shifted the voltage-dependence of Cx43 hemichannel opening to more positive potentials. | Untreated cells. | [10] |
| Pig ventricular cardiomyocytes | 200 µM | 5 min | Inhibited Ca²⁺-potentiated Cx43 hemichannel activity. | Untreated cells. | [10] |
Table 2: Inhibition of Dye Transfer and Molecular Passage
| Assay Type | Cell Type | Gap 27 Concentration | Key Finding | Reference |
| Calcein Efflux | HeLa cells expressing Cx43 | 300 µM | Inhibited the increased rate of calcein efflux triggered by divalent-free solution. | [10] |
| Dye Uptake | Human keratinocytes & fibroblasts | 100 nM - 100 µM | Attenuated hemichannel activity (dye uptake). | [11][12] |
| Dye Spread | Ex vivo wound healing models | Not specified | Decreased dye spread between cells at the wound margin. | [1][13] |
| Gap Junction Coupling | Keratinocytes & HeLa-Cx43 cells | 50 µM | Effectively inhibits gap junction coupling. | [2][3][5] |
Table 3: Effects on Cellular Processes
| Process | Model System | Gap 27 Concentration | Key Finding | Reference |
| Cell Migration | Adult keratinocytes (AK), Juvenile foreskin fibroblasts (JFF) | 100 nM - 100 µM | Enhanced scrape wound closure rates by ~50%. | [11][12] |
| Cell Proliferation | Human neonatal dermal fibroblasts (HNDF) | Not specified | Enhanced cell proliferation rates. | [11][12] |
| Wound Closure | Ex vivo human corneas | Not specified | Accelerated the rate of epithelial wound closure. | [6] |
| Neuroprotection | 6-OHDA Parkinson's mouse model | Not specified | Reduced death of dopamine neurons; decreased total Cx43 protein levels. | [14] |
Experimental Protocols
Electrophysiological Recording of Cx43 Hemichannels
This protocol is adapted from studies measuring unitary currents through Cx43 hemichannels using patch-clamp techniques.[10]
Objective: To measure single-channel currents of Cx43 hemichannels and assess inhibition by Gap 27.
Materials:
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Cells expressing Cx43 (e.g., HeLa-Cx43 or primary cardiomyocytes).
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Patch-clamp rig with amplifier and data acquisition system.
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Borosilicate glass capillaries for pipette fabrication.
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Extracellular Solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 5 HEPES, 5 glucose, 2 pyruvic acid (pH 7.4).[15]
-
Pipette (Intracellular) Solution (in mM): 125 CsCl, 10 NaAsp, 1 MgCl₂, 2 EGTA, 0.26 CaCl₂, 10 TEA-Cl, 5 HEPES (pH 7.2).[15]
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Gap 27 peptide and a scrambled control peptide (SGap27), dissolved in extracellular solution to final concentration (e.g., 200 µM).
Methodology:
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Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
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Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the membrane potential (Vm) at a holding potential where hemichannels are closed (e.g., -30 mV or -70 mV).[10]
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Apply depolarizing voltage steps (e.g., to +70 mV or +80 mV for 30 seconds) to induce hemichannel opening.[10] Record the resulting currents.
-
-
Inhibition Assay:
-
Obtain baseline recordings of hemichannel activity.
-
Perfuse the bath with extracellular solution containing Gap 27 (e.g., 200 µM) or the scrambled control peptide.
-
After a designated incubation period (e.g., 5-30 minutes), repeat the voltage-step protocol and record currents.
-
-
Data Analysis:
-
Identify unitary current events, characterized by a single-channel conductance of ~220 pS for Cx43.[10]
-
Quantify hemichannel activity by integrating the current traces over the duration of the voltage step to calculate the total charge transfer (Qm).
-
Compare Qm before and after peptide application to determine the percentage of inhibition.
-
Dye Transfer Assay (Calcein Efflux)
This protocol measures the release of a fluorescent dye through hemichannels.[10]
Objective: To assess Cx43 hemichannel permeability and its inhibition by Gap 27.
Materials:
-
Adherent cells expressing Cx43.
-
Calcein-AM fluorescent dye.
-
Normal extracellular buffer (containing Ca²⁺ and Mg²⁺).
-
Divalent-Free (NDF) buffer to induce hemichannel opening.
-
Gap 27 peptide.
-
Fluorescence microscope with time-lapse imaging capabilities.
Methodology:
-
Cell Loading: Incubate cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. The AM ester is cleaved by intracellular esterases, trapping the fluorescent calcein inside the cells.
-
Baseline Measurement: Wash cells with normal buffer and acquire baseline fluorescence images.
-
Inhibition: For the test condition, pre-incubate cells with Gap 27 (e.g., 300 µM) for 15-30 minutes.
-
Induction of Efflux: Perfuse the cells with NDF buffer (with or without Gap 27) to trigger the opening of Cx43 hemichannels.
-
Data Acquisition: Capture fluorescence images at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis: Measure the fluorescence intensity of individual cells over time. Calculate the rate of fluorescence loss (calcein efflux) and compare the rates between control, NDF-treated, and NDF + Gap 27-treated cells.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Gap 27 | Gap Channels | Tocris Bioscience [tocris.com]
- 5. lifetein.com [lifetein.com]
- 6. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Inhibition connexin 43 by mimetic peptide Gap27 mediates protective effects on 6-hydroxydopamine induced Parkinson's disease mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
